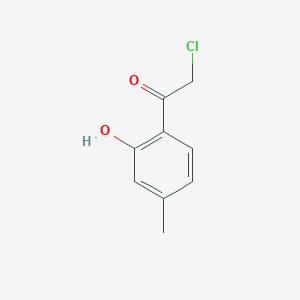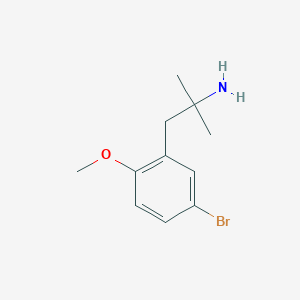
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is an organic compound with a molecular formula of C9H9ClO2 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone typically involves the chlorination of 1-(2-hydroxy-4-methyl-phenyl)-ethanone. One common method is to react 1-(2-hydroxy-4-methyl-phenyl)-ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-hydroxy-phenyl)-ethanone: Lacks the methyl group on the phenyl ring.
2-Chloro-1-(4-methyl-phenyl)-ethanone: Lacks the hydroxyl group on the phenyl ring.
1-(2-Hydroxy-4-methyl-phenyl)-ethanone: Lacks the chlorine atom.
Uniqueness
2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is unique due to the presence of both the hydroxyl and chlorine groups on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
20834-75-7 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChI Key |
CILOCUGMZNPPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)












